(5E)-1-(3-bromophenyl)-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
Overview
Description
(5E)-1-(3-bromophenyl)-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that includes a bromophenyl group, a nitropyridinyl group, and a pyrimidine trione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(3-bromophenyl)-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps, including the formation of the pyrimidine trione core, the introduction of the bromophenyl group, and the attachment of the nitropyridinyl group. Common reagents used in these reactions include bromine, nitropyridine, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of ionic liquids can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(3-bromophenyl)-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrimidine derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
(5E)-1-(3-bromophenyl)-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Mechanism of Action
The mechanism by which (5E)-1-(3-bromophenyl)-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar aromatic structure but different functional groups.
Bromomethyl methyl ether: Another bromine-containing compound with different chemical properties.
Uniqueness
(5E)-1-(3-bromophenyl)-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its combination of bromophenyl, nitropyridinyl, and pyrimidine trione groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5E)-1-(3-bromophenyl)-5-[[4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrN4O6/c23-14-2-1-3-15(11-14)26-21(29)18(20(28)25-22(26)30)10-13-4-7-17(8-5-13)33-19-9-6-16(12-24-19)27(31)32/h1-12H,(H,25,28,30)/b18-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJZEGRJIVYBJU-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=C(C=C3)OC4=NC=C(C=C4)[N+](=O)[O-])C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)/C(=C/C3=CC=C(C=C3)OC4=NC=C(C=C4)[N+](=O)[O-])/C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrN4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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